2-aminopentadec-4-ene-1,3-diol
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Overview
Description
Sphingosine (d15:1) is a naturally occurring amino alcohol characterized by a 15-carbon unsaturated hydrocarbon chain. It is a rare form of sphingosine, which is a fundamental component of sphingolipids, a class of lipids that play crucial roles in cell membrane structure and function . Sphingosine (d15:1) is involved in various cellular processes, including cell signaling and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine (d15:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form sphingosine (d15:1) . The reaction conditions often require specific enzymes and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of sphingosine (d15:1) is less common due to its rarity. it can be produced as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods . The production process involves high-purity lipid standards and precise analytical techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Sphingosine (d15:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert sphingosine to dihydrosphingosine, another important sphingolipid.
Substitution: Sphingosine can undergo substitution reactions where the amino group or hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or enzymes like sphingosine kinases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various reagents, including alkylating agents or acylating agents, are employed under controlled conditions.
Major Products:
Sphingosine-1-phosphate: Formed through oxidation and plays a significant role in cell signaling.
Dihydrosphingosine: Produced through reduction and is a key component of sphingolipids.
Scientific Research Applications
Sphingosine (d15:1) has numerous applications in scientific research, including:
Mechanism of Action
Sphingosine (d15:1) exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Sphingosine (d15:1) can be compared with other similar compounds, such as:
Sphingosine (d181): The most common form of sphingosine with an 18-carbon chain.
Dihydrosphingosine: A saturated form of sphingosine involved in sphingolipid metabolism.
Sphingosine-1-phosphate: A phosphorylated form of sphingosine that plays a crucial role in cell signaling.
Uniqueness: Sphingosine (d15:1) is unique due to its 15-carbon chain, which is less common compared to the typical 18-carbon chain found in most sphingosines . This structural difference may influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C15H31NO2 |
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Molecular Weight |
257.41 g/mol |
IUPAC Name |
2-aminopentadec-4-ene-1,3-diol |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3 |
InChI Key |
KWQIYZIHZCLRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O |
Origin of Product |
United States |
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